4-Ethyl-4-methylpiperidine hydrochloride
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Overview
Description
4-Ethyl-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylpiperidine hydrochloride typically involves the alkylation of piperidine. One common method includes the reaction of piperidine with ethyl bromide and methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows:
-
Alkylation Reaction:
- Piperidine is reacted with ethyl bromide in an aprotic solvent like dimethylformamide (DMF) to form 4-ethylpiperidine.
- 4-Ethylpiperidine is then reacted with methyl iodide under similar conditions to yield 4-ethyl-4-methylpiperidine.
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Formation of Hydrochloride Salt:
- The free base 4-ethyl-4-methylpiperidine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of 4-ethyl-4-methylpiperidine.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Ethyl-4-methylpiperidine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-4-methylpiperidine hydrochloride depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. The compound’s piperidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways.
Comparison with Similar Compounds
4-Methylpiperidine: Lacks the ethyl group, resulting in different reactivity and applications.
4-Ethylpiperidine: Lacks the methyl group, affecting its chemical properties and uses.
4-Ethyl-4-phenylpiperidine: Contains a phenyl group instead of a methyl group, leading to distinct biological activities.
Uniqueness: 4-Ethyl-4-methylpiperidine hydrochloride is unique due to the presence of both ethyl and methyl groups on the piperidine ring, which influences its steric and electronic properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
4-ethyl-4-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8(2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKMRUQIEMZLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4125-11-5 |
Source
|
Record name | 4-ethyl-4-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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